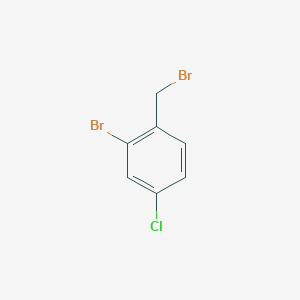![molecular formula C20H15N3O3 B2796906 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide CAS No. 478248-00-9](/img/structure/B2796906.png)
2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide” is a chemical compound with the CAS Number 478248-00-9. It has a linear formula of C20H15N3O3 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H15N3O3/c21-11-17-16-7-6-14(10-19(16)23-8-2-1-5-18(17)23)26-13-20(24)22-12-15-4-3-9-25-15/h1-10H,12-13H2,(H,22,24) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 345.36 . It’s a solid at room temperature . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrazole, Thiazole, and Thiadiazole Derivatives : A study by Dawood, Alsenoussi, and Ibrahim (2011) explored the synthesis of pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives, incorporating a 4-pyridyl moiety, which is closely related to the compound . Their work contributes to the understanding of the synthesis and potential applications of these derivatives in various fields (Dawood, Alsenoussi, & Ibrahim, 2011).
Antibacterial and Antifungal Activities : Debnath and Ganguly (2015) synthesized a series of indolin-1-yl-N-aryl acetamide derivatives, which showed promising antibacterial and antifungal activities. This research suggests potential applications of similar compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anti-inflammatory Drug Synthesis : Al-Ostoot et al. (2020) synthesized a new indole acetamide and evaluated its anti-inflammatory activity through in silico modeling. This indicates the potential use of similar compounds in the development of anti-inflammatory drugs (Al-Ostoot et al., 2020).
Potential Therapeutic Applications
Antiallergic Agents : Menciu et al. (1999) prepared a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, seeking novel antiallergic compounds. One particular compound demonstrated significant potency as an antiallergic agent, suggesting a potential therapeutic application for related compounds (Menciu et al., 1999).
Anxiolytic Activity : Lutsenko, Bobyrev, and Devyatkina (2013) conducted a study predicting and confirming the anxiolytic effect of 2-oxyindolin-3-glyoxylic acid derivatives. Their findings contribute to the understanding of how related compounds might be used in treating anxiety disorders (Lutsenko, Bobyrev, & Devyatkina, 2013).
Safety and Hazards
properties
IUPAC Name |
2-(10-cyanopyrido[1,2-a]indol-3-yl)oxy-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c21-11-17-16-7-6-14(10-19(16)23-8-2-1-5-18(17)23)26-13-20(24)22-12-15-4-3-9-25-15/h1-10H,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWSIGMUKMGEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC(=O)NCC4=CC=CO4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

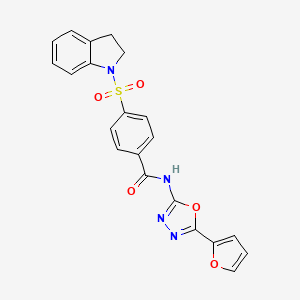
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)
![3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2796829.png)
![1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone](/img/structure/B2796830.png)
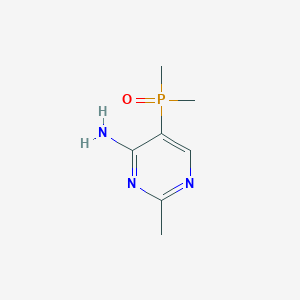
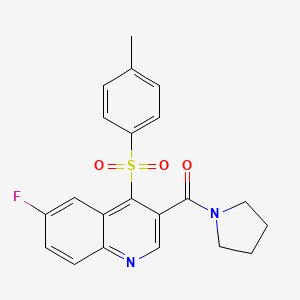
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2796837.png)

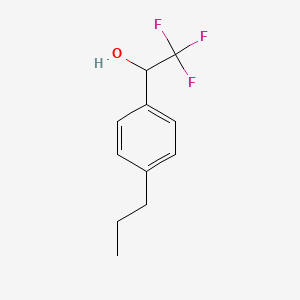
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2796840.png)


![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2796845.png)
